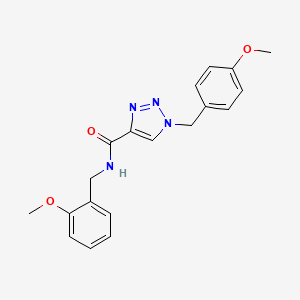
1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, also known as MBZP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a stimulant that affects the central nervous system and is often used recreationally. However,
Mechanism of Action
The exact mechanism of action of 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is not fully understood. However, it is thought to act as a dopamine reuptake inhibitor, which may contribute to its stimulant effects. It may also affect other neurotransmitters, such as norepinephrine and serotonin.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine has been shown to have a number of biochemical and physiological effects. It can increase heart rate and blood pressure, as well as cause changes in body temperature and metabolism. It may also affect mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-documented. However, it is important to note that 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is a controlled substance and may require special permits or licenses to use in research. Additionally, its recreational use may make it difficult to obtain for research purposes.
Future Directions
There are several potential future directions for research on 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is its potential use in the treatment of cardiovascular conditions. Another area of interest is its potential use as a cognitive enhancer or nootropic. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine and its effects on the brain and body.
In conclusion, 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, or 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, is a psychoactive drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While it has several advantages for use in lab experiments, it is important to note that it is a controlled substance and may require special permits or licenses to use in research. There are several potential future directions for research on 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, including its potential use in the treatment of cardiovascular conditions and as a cognitive enhancer or nootropic.
Synthesis Methods
1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine can be synthesized through a variety of methods, including the reduction of 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazin-2-one with sodium borohydride or the reaction of 1-(3-fluorobenzyl)piperazine with 3-methylcyclohexanone in the presence of a reducing agent. The synthesis of 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is relatively simple and can be done using standard laboratory equipment.
Scientific Research Applications
1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine acts as a dopamine reuptake inhibitor, which may contribute to its stimulant effects. Another study found that 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine can increase heart rate and blood pressure, which may make it useful in the treatment of certain cardiovascular conditions.
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2/c1-15-4-2-7-18(12-15)21-10-8-20(9-11-21)14-16-5-3-6-17(19)13-16/h3,5-6,13,15,18H,2,4,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUUGBGZAAIOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)

![2-(4-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934396.png)


![2-chloro-N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4934410.png)



![2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4934440.png)

![4-{5-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4934461.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4934467.png)